4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the pyrazine and pyridine rings through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene, pyrazine, or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide: shares similarities with other chromene derivatives, pyrazine-containing compounds, and pyridine-based molecules.
Chromene Derivatives: Compounds like 4H-chromen-4-one exhibit similar core structures but differ in functional groups and substituents.
Pyrazine-Containing Compounds: Molecules such as pyrazinamide have a pyrazine ring and are used in various applications, including pharmaceuticals.
Pyridine-Based Molecules: Compounds like nicotinamide contain a pyridine ring and are involved in biological processes.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
Properties
IUPAC Name |
4-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-16-10-18(27-17-6-2-1-5-14(16)17)20(26)24-12-15-19(23-9-8-22-15)13-4-3-7-21-11-13/h1-11H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCFGSUGLHVZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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